2-(2-Hydroxyphenoxy)acetohydrazide
Description
Contextual Background of Hydrazide Chemistry and Phenoxy Derivatives
Hydrazides are a class of organic compounds characterized by the -CONHNH2 functional group. ontosight.aimdpi.com This structural motif is a cornerstone in synthetic chemistry, serving as a versatile intermediate for creating a wide array of heterocyclic compounds and other derivatives. mdpi.com The reactivity of the hydrazide group allows for its participation in various chemical transformations, making it a valuable tool for medicinal chemists. mdpi.comnih.gov Hydrazide derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comiscientific.org
Phenoxy derivatives, which contain a phenyl group attached to an oxygen atom, are also prevalent in medicinal chemistry. nih.govresearchgate.net The phenoxy moiety is a common feature in many established drugs and is known to influence a compound's pharmacokinetic and pharmacodynamic properties. saudijournals.com The substitution pattern on the phenyl ring can be readily modified, allowing for the fine-tuning of a molecule's biological activity. nih.gov Research has demonstrated that phenoxy derivatives are associated with a range of biological effects, including antibacterial, antifungal, and anticancer activities. nih.govjetir.org
Significance of 2-(2-Hydroxyphenoxy)acetohydrazide in Contemporary Chemical Research
This compound has garnered attention in modern chemical research due to its unique hybrid structure, which incorporates both the reactive hydrazide functionality and the biologically relevant phenoxy group. This combination makes it a valuable starting material for the synthesis of more complex molecules, such as Schiff bases, hydrazones, and metal complexes, which have shown promise in various biological applications. ekb.egmdpi.comresearchgate.net The exploration of its derivatives is a key area of interest, with studies focusing on their potential as antimicrobial, antioxidant, and anticancer agents. jchr.orgresearchgate.net
Structural Features and Reactive Sites of this compound
The structure of this compound is characterized by a 2-hydroxyphenol group linked to an acetohydrazide moiety via an ether bond. The key reactive sites of the molecule include the terminal amino group (-NH2) of the hydrazide function, which is nucleophilic and readily reacts with aldehydes and ketones to form Schiff bases. The carbonyl group (C=O) and the adjacent N-H group can participate in keto-enol tautomerism and are crucial for chelation with metal ions. nih.gov Furthermore, the phenolic hydroxyl group (-OH) can be deprotonated and can also engage in hydrogen bonding, influencing the molecule's conformation and interaction with biological targets. sciencepublishinggroup.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol guidechem.com |
| Monoisotopic Mass | 182.06914 Da uni.lu |
| CAS Number | 34919-86-3 |
This table is interactive. Users can sort and filter the data.
Overview of Research Trajectories on Related Chemical Scaffolds
Research on chemical scaffolds related to this compound is multifaceted. A significant area of investigation involves the synthesis of Schiff bases by condensing the hydrazide with various aldehydes and ketones. mdpi.comresearchgate.net These Schiff bases and their corresponding metal complexes have been a major focus, with numerous studies exploring their structural properties and biological activities, including as potential anticancer and antimicrobial agents. researchgate.netkoreascience.krnih.gov Another prominent research direction is the development of hydrazide-hydrazone derivatives, which have demonstrated a wide range of biological activities. mdpi.comacs.org The ability of the hydrazide moiety to act as a ligand for a variety of metal ions has also led to extensive research into the synthesis and characterization of its metal complexes. ekb.egresearchgate.netkoreascience.kr
Scope and Objectives of Academic Investigations into this compound
The primary objectives of academic investigations into this compound and its derivatives are centered on the synthesis of novel compounds and the evaluation of their potential biological applications. Researchers aim to explore the structure-activity relationships of these molecules by systematically modifying their chemical structures and assessing the impact on their biological effects. acs.orgnih.gov Key areas of investigation include their potential as antimicrobial, antifungal, antioxidant, and anticancer agents. jchr.orgresearchgate.netnih.gov Furthermore, there is a strong interest in understanding the coordination chemistry of these compounds with various metal ions and the biological implications of such complexation. researchgate.netkoreascience.krnih.gov X-ray crystallography and various spectroscopic techniques are often employed to elucidate the three-dimensional structures of these molecules and their metal complexes, providing valuable insights into their chemical properties and biological mechanisms of action. asianpubs.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyphenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-10-8(12)5-13-7-4-2-1-3-6(7)11/h1-4,11H,5,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDHDBKKZVMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Optimization for 2 2 Hydroxyphenoxy Acetohydrazide
Established Synthetic Pathways to 2-(2-Hydroxyphenoxy)acetohydrazide
The most common and practical approach to synthesizing this compound involves a two-step process. This method leverages the formation of an ester intermediate, which is then converted to the desired hydrazide.
Synthetic Routes via Ester Intermediates and Hydrazinolysis
The cornerstone of this synthetic route is the initial formation of an ethyl 2-(2-hydroxyphenoxy)acetate intermediate. This is typically achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers. gordon.edutcichemicals.commasterorganicchemistry.com In this step, catechol (1,2-dihydroxybenzene) is reacted with an ethyl haloacetate, most commonly ethyl chloroacetate (B1199739), in the presence of a base. The base deprotonates one of the phenolic hydroxyl groups of catechol, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate to form the ether linkage.
The resulting ethyl 2-(2-hydroxyphenoxy)acetate is then subjected to hydrazinolysis to yield this compound. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like ethanol (B145695). uobasrah.edu.iqamazonaws.comnih.gov The nucleophilic hydrazine attacks the carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable hydrazide.
| Step | Reactants | Reagents/Solvents | Product |
| 1. Etherification | Catechol, Ethyl chloroacetate | Base (e.g., NaOH, K2CO3), Acetone (B3395972) or Ethanol | Ethyl 2-(2-hydroxyphenoxy)acetate |
| 2. Hydrazinolysis | Ethyl 2-(2-hydroxyphenoxy)acetate | Hydrazine hydrate, Ethanol | This compound |
Alternative Synthetic Strategies Involving Ether Linkage Formation
While the Williamson ether synthesis is the most prevalent method for forming the ether bond in this context, other strategies for ether synthesis exist in organic chemistry. However, for a relatively simple structure like 2-(2-hydroxyphenoxy)acetate, the Williamson synthesis remains the most direct and efficient method. Alternative approaches, such as the Ullmann condensation, are typically employed for the synthesis of more complex diaryl ethers and are generally not necessary for this particular molecule.
The synthesis of the precursor, o-hydroxyphenylacetic acid, can also be considered as a starting point. This acid could then be esterified and subsequently undergo hydrazinolysis. The preparation of o-hydroxyphenylacetic acid itself can be achieved from o-methoxybenzaldehyde through a multi-step process involving cyanohydrin formation, reduction, and demethylation. pw.edu.pl Another route involves the treatment of (2-chlorophenyl)acetic acid with an alkali metal hydroxide (B78521) in the presence of a copper salt catalyst at elevated temperatures. google.com However, the direct etherification of catechol is generally a more atom-economical and straightforward approach.
Optimization of Reaction Parameters and Yield Enhancement
To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. This includes the choice of solvent, reaction temperature, and the use of catalysts.
Solvent Effects and Temperature Optimization
The choice of solvent can significantly impact the reaction rates and yields of both the Williamson ether synthesis and the subsequent hydrazinolysis. In the Williamson ether synthesis step, polar aprotic solvents like dimethylformamide (DMF) or acetone are often effective as they can solvate the cation of the base, leaving a more reactive "naked" phenoxide nucleophile. For the hydrazinolysis step, protic solvents like ethanol or methanol (B129727) are commonly used as they can effectively dissolve both the ester and hydrazine hydrate, facilitating the reaction. uobasrah.edu.iqamazonaws.com
Temperature plays a critical role in reaction kinetics. The Williamson ether synthesis may be performed at room temperature or with gentle heating to increase the reaction rate. gordon.edu Refluxing the reaction mixture is a common practice to ensure the completion of the reaction. uobasrah.edu.iq Similarly, hydrazinolysis is often carried out at reflux temperature to drive the reaction to completion in a reasonable timeframe. uobasrah.edu.iqamazonaws.com
| Parameter | Williamson Ether Synthesis | Hydrazinolysis | Effect on Reaction |
| Solvent | Acetone, DMF, Ethanol | Ethanol, Methanol | Influences solubility of reactants and reactivity of the nucleophile. |
| Temperature | Room Temperature to Reflux | Reflux | Increases reaction rate; higher temperatures can lead to side products. |
Catalyst Selection and Reaction Kinetics
In the Williamson ether synthesis, the base (e.g., sodium hydroxide, potassium carbonate) acts as a catalyst by deprotonating the phenol (B47542) to generate the reactive phenoxide. The choice of base can influence the reaction; for instance, a stronger base will lead to a higher concentration of the phenoxide at equilibrium. The reaction follows second-order kinetics, being dependent on the concentrations of both the phenoxide and the alkyl halide.
Hydrazinolysis is typically self-catalyzed by the basicity of hydrazine itself. The reaction rate is primarily dependent on the concentration of the ester and hydrazine hydrate. An excess of hydrazine hydrate is often used to drive the reaction to completion. google.com
| Reaction Step | Catalyst/Key Reagent | Role | Kinetic Considerations |
| Williamson Ether Synthesis | Base (e.g., NaOH, K2CO3) | Deprotonates the phenol to form the nucleophilic phenoxide. | Second-order kinetics; rate depends on [phenoxide] and [alkyl halide]. |
| Hydrazinolysis | Hydrazine Hydrate | Acts as both reactant and base. | Rate is dependent on the concentration of both ester and hydrazine. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to make the process more environmentally benign.
One significant green approach is the use of microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. ijpsr.com This is applicable to both the ether synthesis and hydrazinolysis steps.
The choice of solvent is another key aspect of green chemistry. Utilizing greener solvents like ethanol, which is derived from renewable resources and has a lower toxicity profile than many aprotic polar solvents, is a favorable modification. Water can also be explored as a solvent, particularly in the Williamson ether synthesis, potentially with the aid of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
| Green Chemistry Approach | Application in Synthesis | Potential Benefits |
| Microwave-Assisted Synthesis | Both etherification and hydrazinolysis steps. | Reduced reaction times, increased yields, energy efficiency. |
| Use of Greener Solvents | Utilizing ethanol or water instead of more toxic solvents. | Reduced environmental impact and improved safety profile. |
| Phase-Transfer Catalysis | For Williamson ether synthesis in a biphasic system. | Avoids the need for anhydrous conditions and can use less hazardous bases. |
| One-Pot Synthesis | Combining etherification and hydrazinolysis. | Reduced solvent waste, simplified workup, and increased overall efficiency. |
Solvent-Free and Microwave-Assisted Syntheses
The core reaction for producing this compound involves the hydrazinolysis of an appropriate ester precursor, typically ethyl 2-(2-hydroxyphenoxy)acetate, with hydrazine hydrate. Conventional methods often require prolonged reaction times and the use of organic solvents, which contribute to waste generation and environmental concerns. amazonaws.com In contrast, microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions have emerged as powerful tools in green chemistry, offering significant advantages. mit.edufip.org
Microwave irradiation can dramatically accelerate the rate of chemical reactions, leading to shorter reaction times and often higher yields compared to conventional heating methods. fip.orgchemmethod.commdpi.com For the synthesis of hydrazides, microwave energy can efficiently promote the reaction between the ester and hydrazine hydrate, potentially in the absence of a solvent. A study on the synthesis of other hydrazides demonstrated a significant reduction in reaction time from hours to minutes and an increase in yield when switching from conventional heating to microwave irradiation. researchgate.net
Solvent-free, or solid-state, reactions represent another cornerstone of green chemistry, eliminating the need for volatile and often toxic organic solvents. rsc.org The reaction between ethyl 2-(2-hydroxyphenoxy)acetate and hydrazine hydrate could potentially be carried out by grinding the reactants together, possibly with a catalytic amount of a suitable agent, or by gentle heating of the neat mixture. This approach not only reduces solvent waste but can also simplify product isolation and purification. Research on the synthesis of other hydrazones under solvent-free conditions has shown high efficiency and the production of high-purity products. rsc.org
Table 1: Comparison of Conventional and Proposed Green Synthetic Methods for this compound
| Parameter | Conventional Method | Microwave-Assisted (Proposed) | Solvent-Free (Proposed) |
| Solvent | Ethanol, Methanol | None or minimal (e.g., water) | None |
| Reaction Time | Several hours | Minutes | Minutes to hours |
| Energy Consumption | High | Low | Low to moderate |
| Yield | Moderate to high | Potentially higher | Potentially high |
| Work-up | Solvent evaporation, extraction | Simple filtration | Direct isolation |
| Environmental Impact | Higher (solvent waste) | Lower | Minimal |
Use of Environmentally Benign Reagents
The principles of green chemistry also advocate for the use of reagents that are less hazardous to human health and the environment. mlsu.ac.in In the context of this compound synthesis, the primary reagents are the ester precursor and hydrazine hydrate. While hydrazine hydrate is a common and effective reagent for this transformation, its toxicity is a concern.
Future research could explore the use of less hazardous hydrating agents or alternative synthetic pathways that avoid the direct use of hydrazine hydrate. However, within the established route, the focus on environmentally benign practices primarily revolves around the choice of solvent and catalyst.
As mentioned, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. chemmethod.com The synthesis of various hydrazide derivatives has been successfully carried out using water as a solvent, often in conjunction with microwave irradiation. chemmethod.com This approach would be a significant improvement over traditional methods using volatile organic compounds.
Furthermore, the development of recyclable catalysts for the hydrazinolysis reaction could enhance the green credentials of the synthesis. While the reaction can often proceed without a catalyst, certain catalysts can improve reaction rates and selectivity. The use of solid acid or base catalysts that can be easily recovered and reused would align with the principles of green chemistry by minimizing waste.
Numerous searches were conducted to locate ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, and mass spectrometry data for this specific molecule. The search results yielded information on compounds with similar structural motifs, such as other acetohydrazide derivatives and compounds containing a hydroxyphenoxy group. However, none of the retrieved sources provided the explicit experimental data required for a thorough characterization of this compound itself.
The generation of a scientifically accurate article as outlined in the prompt is contingent on the availability of peer-reviewed, published data. Without access to such primary sources for this compound, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific rigor and accuracy.
Therefore, the requested article focusing solely on the advanced spectroscopic and crystallographic characterization of this compound cannot be generated at this time. Should relevant research be published in the future, it would be possible to revisit this topic.
Advanced Spectroscopic and Crystallographic Characterization of 2 2 Hydroxyphenoxy Acetohydrazide
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For 2-(2-Hydroxyphenoxy)acetohydrazide, with the molecular formula C₈H₁₀N₂O₃, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS analysis, which would confirm the compound's elemental formula by matching the measured m/z value of its molecular ion [M+H]⁺ or other adducts.
| Parameter | Value |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Theoretical Exact Mass | 182.06914 Da |
| Theoretical [M+H]⁺ | 183.07642 Da |
This table presents the theoretical values calculated from the molecular formula. Experimental HRMS would aim to verify these values.
Fragmentation Pathways and Structural Insights
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. While a specific fragmentation study for this compound is not detailed in the available literature, the fragmentation pathways can be predicted based on the behavior of similar acetohydrazide and phenoxy derivatives in electron ionization (EI) or collision-induced dissociation (CID) experiments. researchgate.netresearchgate.net
The structure of this compound features several bonds susceptible to cleavage. Key fragmentation processes would likely include:
Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the •CH₂O-phenyl group or the •NHNH₂ group.
Cleavage of the ether bond (C-O), resulting in fragments corresponding to the hydroxyphenoxy cation or radical.
Fission of the N-N bond within the hydrazide moiety, a common fragmentation route for hydrazides. mdpi.com
Loss of small stable molecules like H₂O, N₂, and CO.
Analysis of fragmentation in related N'-Benzylidene-acetohydrazide derivatives reveals characteristic cleavages that produce stable cations corresponding to different parts of the molecule, providing a template for predicting the fragmentation of the title compound. researchgate.netresearchgate.net The study of bond breakage preferences in mass spectrometry indicates that N-C and O-C bonds are more readily cleaved than C-C bonds. nih.gov
| Predicted Fragment Ion | Structure/Origin | Predicted m/z |
| [C₇H₇O₂]⁺ | hydroxyphenoxy-methyl cation | 123.04 |
| [C₆H₅O]⁺ | phenoxy cation | 93.03 |
| [CH₄N₂O]⁺ | acetohydrazide fragment cation | 60.03 |
This table outlines plausible key fragments based on the known fragmentation behavior of functionally related molecules.
Electronic Structure Probing via Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its hydroxyphenyl chromophore. Aromatic systems typically exhibit strong absorption bands corresponding to π → π* transitions.
For phenolic compounds, these transitions often occur below 300 nm. For instance, the UV-Vis spectrum of 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile (B52724) shows absorption bands at 295 nm and 340 nm. researchgate.net The presence of the hydroxyl group (an auxochrome) on the phenyl ring is expected to cause a bathochromic (red) shift compared to unsubstituted benzene.
Single-Crystal X-ray Diffraction Analysis
While the specific crystal structure of this compound is not publicly documented, extensive insights can be drawn from the crystallographic analysis of closely related molecules, such as acetohydrazide and its substituted phenoxy derivatives. nih.gov This analysis reveals detailed information about molecular geometry, conformation, and the crucial intermolecular interactions that govern the crystal packing.
Determination of Molecular Conformation and Torsion Angles
| Torsion Angle (Exemplar) | Atoms Involved | Typical Value (°) |
| C(aromatic)-O-C-C(carbonyl) | Defines orientation of the ether linkage | ~170-180° |
| O-C-C(carbonyl)-N | Defines orientation around the acetyl C-C bond | ~170-180° |
| C-C(carbonyl)-N-N | Defines planarity of the hydrazide group | ~180° |
This table shows representative torsion angles from related phenoxy acetohydrazide structures, indicating a generally extended conformation.
Hydrogen Bonding Networks in the Solid State
Hydrogen bonding is the dominant intermolecular interaction in the crystals of hydrazide-containing molecules. This compound possesses multiple hydrogen bond donors (the phenolic -OH group and the two -NH groups of the hydrazide) and hydrogen bond acceptors (the carbonyl oxygen, the ether oxygen, and the terminal nitrogen atom). This functionality allows for the formation of extensive and robust hydrogen-bonding networks.
In the crystal structure of acetohydrazide itself, molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.gov In more complex derivatives like (E)-N′-(2-hydroxy...benzylidene)nicotinohydrazide, both intramolecular (O-H···N) and intermolecular hydrogen bonds involving water molecules create complex 2D structures. researchgate.net It is highly probable that the crystal structure of this compound would feature:
Intramolecular hydrogen bonds between the phenolic -OH and the ether oxygen.
Intermolecular N—H⋯O=C bonds , often forming dimeric synthons or infinite chains.
Intermolecular O—H⋯O=C or O—H⋯N bonds , linking the phenolic group of one molecule to the hydrazide of another.
These interactions would likely assemble the molecules into sheets or three-dimensional frameworks.
| Hydrogen Bond Type (D-H···A) | Typical Distance (D···A, Å) | Typical Angle (D-H···A, °) |
| N-H···O | 2.8 - 3.1 | 150 - 175 |
| O-H···O | 2.6 - 2.9 | 160 - 180 |
| N-H···N | 3.0 - 3.2 | 140 - 170 |
This table summarizes typical geometries for hydrogen bonds observed in the crystal structures of related hydrazide compounds.
Lack of Specific Research Data Precludes Article Generation on this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant absence of specific computational and theoretical chemistry studies focused solely on the compound This compound .
The request specified a detailed article covering quantum chemical calculations—including Density Functional Theory (DFT), geometry optimization, Molecular Electrostatic Potential (MEP) mapping, and Frontier Molecular Orbital (FMO) theory—as well as an investigation of hydrazone-hydrazide and keto-enol tautomerism for this particular molecule.
Creating the requested article with the specified level of detail and scientific accuracy is not feasible without primary research data. Generating content for the outlined sections, such as tables of optimized geometric parameters, MEP maps, HOMO-LUMO energy values, and the energetics of tautomeric equilibria, would require fabricating data, which is contrary to the principles of scientific accuracy.
Therefore, due to the lack of available specific research, the generation of the requested article cannot be fulfilled at this time.
Computational and Theoretical Chemistry Studies of 2 2 Hydroxyphenoxy Acetohydrazide
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on 2-(2-Hydroxyphenoxy)acetohydrazide in the solution phase are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its behavior. Such simulations would provide insights into the conformational changes of the molecule, its interactions with solvent molecules, and the dynamics of its hydrogen bonding network.
An MD simulation of this compound in an aqueous solution would typically involve the following steps:
System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water). The force field, which describes the potential energy of the system, is defined.
Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure to achieve a stable state.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the trajectories of all atoms.
Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Value/Description |
| Force Field | GROMOS, AMBER, or CHARMM |
| Solvent Model | TIP3P or SPC/E water model |
| Simulation Box | Cubic, with periodic boundary conditions |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
| Ensemble | NPT (isothermal-isobaric) |
This table represents a typical set of parameters for an MD simulation and is for illustrative purposes.
In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities and for understanding the structural features that govern their biological effects.
Structure-Activity Relationship (SAR) analysis of phenoxyacetic acid hydrazides has shown that the nature and position of substituents on the phenyl ring, as well as modifications to the hydrazide moiety, can significantly influence their biological activities. For example, studies on the nematicidal activity of substituted phenoxyacetic acid hydrazides revealed that while the corresponding phenols and esters showed good activity, the hydrazides were largely inactive. researchgate.netbrill.combrill.com This suggests that the hydrazide group itself is a critical determinant of this specific biological function. Further SAR studies on phenoxyacetohydrazide Schiff bases have identified key structural features that contribute to their inhibitory potential against enzymes like β-glucuronidase. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that quantitatively describe the relationship between the chemical structure and biological activity. These models are built using a set of compounds with known activities and a range of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).
A typical workflow for developing a QSAR model for a series of compounds like derivatives of this compound would involve:
Data Set Selection: A diverse set of compounds with accurately measured biological activity is chosen.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound using specialized software.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the biological activity. crpsonline.com
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net
For instance, QSAR studies on hydroxyphenoxy acetic acid derivatives have successfully developed models to predict their cytotoxicity. researchgate.net Similarly, 2D-QSAR models for other classes of compounds have shown high predictive accuracy, with correlation coefficients (R²) often exceeding 0.8. nih.govjprdi.vn
Table 2: Key Components of a QSAR Model
| Component | Description | Example |
| Dependent Variable | The biological activity being modeled. | IC₅₀ (half-maximal inhibitory concentration) |
| Independent Variables | Calculated molecular descriptors. | Molecular weight, LogP, polar surface area, electronic charges |
| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR) |
| Validation Metrics | Statistical parameters to assess model quality. | R² (coefficient of determination), Q² (cross-validated R²) |
Spectroscopic Property Prediction and Validation
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.govresearchgate.net These theoretical calculations provide valuable insights into the vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra of a compound.
For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: Determining the most stable three-dimensional structure of the molecule.
Calculate vibrational frequencies: Predicting the positions of absorption bands in the IR and Raman spectra. These calculated frequencies are often scaled to improve agreement with experimental data.
Predict NMR chemical shifts: Estimating the ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. nih.gov
Simulate UV-Visible spectra: Using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding absorption wavelengths. acs.org
The accuracy of these predictions can be validated by comparing the theoretical spectra with experimentally recorded data. For example, in a study of a hydrazone derivative, the calculated ¹H and ¹³C NMR chemical shifts were found to be in good agreement with the experimental values. nih.gov Similarly, the calculated vibrational frequencies for p-(p-hydroxyphenoxy)benzoic acid showed a small deviation from the observed wavenumbers after scaling. researchgate.net
Table 3: Representative Comparison of Theoretical and Experimental Spectroscopic Data for a Related Hydrazone Derivative
| Spectroscopic Data | Theoretical (Calculated) | Experimental (Observed) |
| ¹H NMR (ppm) | ||
| -OH (ortho) | 13.60 | 13.54 |
| -OH (para) | 10.20 | 10.15 |
| ¹³C NMR (ppm) | ||
| -C=N | 66.5 | 66.6 |
| FT-IR (cm⁻¹) | ||
| -OH | 3445 | 3450 |
| -C=N | 1558 | 1560 |
Data adapted from a study on a similar hydrazone derivative for illustrative purposes. nih.gov
These computational studies not only aid in the interpretation of experimental spectra but also provide a deeper understanding of the electronic structure and bonding within the this compound molecule.
Chemical Reactivity and Derivatization Strategies of 2 2 Hydroxyphenoxy Acetohydrazide
Reactions at the Hydrazide Moiety
The hydrazide functional group (-CONHNH₂) is characterized by the high nucleophilicity of the terminal amino group (-NH₂), which serves as the primary site for condensation and substitution reactions.
The most common reaction involving the hydrazide moiety is its condensation with carbonyl compounds. The terminal nitrogen atom of 2-(2-Hydroxyphenoxy)acetohydrazide readily acts as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. This is typically followed by a dehydration step to yield a stable N-acylhydrazone, also known as a Schiff base. These reactions are generally carried out by refluxing the hydrazide and the carbonyl compound in a solvent such as ethanol (B145695), often with a few drops of an acid catalyst like glacial acetic acid or hydrochloric acid to facilitate the dehydration step. nih.govnih.gov
This reaction is highly versatile and has been demonstrated with a wide array of aromatic and aliphatic aldehydes. For instance, studies on analogous compounds such as 2-(2-phenoxyphenyl) acetohydrazide show that it reacts with substituted benzaldehydes to form the corresponding N-arylidene acetohydrazides in good yields. nih.gov Similarly, 2-(4-nitrophenoxy)acetohydrazide has been successfully condensed with various hydroxy-substituted benzaldehydes. asianpubs.org The resulting hydrazones are often crystalline solids that are easily purified. The presence of the phenolic hydroxyl group in the parent molecule adds another layer of functionality to the resulting hydrazones, making them valuable intermediates in medicinal chemistry and materials science.
| Hydrazide Precursor (Analogue) | Aldehyde/Ketone | Solvent | Conditions | Product Type | Reference |
| 2-(2-Phenoxyphenyl) acetohydrazide | Substituted Benzaldehydes | Ethanol | Stirring at RT, HCl (cat.) | N-Arylidene acetohydrazide | nih.gov |
| 4-Hydroxybenzoic acid hydrazide | Salicylaldehydes | Methanol (B129727) | Reflux, AcOH (cat.) | Hydrazide-hydrazone | nih.gov |
| 2-Phenylacetohydrazide | Benzaldehyde | Ethanol | Reflux | N'-Benzylidene-2-phenylacetohydrazide | researchgate.net |
| 2-(4-Nitrophenoxy)acetohydrazide | 3,4-Dihydroxybenzaldehyde | Not Specified | Not Specified | (4-nitrophenoxy)acetic acid [1-(3,4-dihydroxyphenyl)methylidene]hydrazide | asianpubs.org |
This table presents data for analogous compounds to illustrate the general reactivity for the formation of hydrazones from acetohydrazides.
The nitrogen atoms of the hydrazide moiety are nucleophilic and can undergo acylation and alkylation. Acylation typically occurs with acyl chlorides or acid anhydrides. For example, the reaction of hydrazones (derived from hydrazides) with acetic anhydride (B1165640) can lead to the formation of acetylated cyclized products like 1,3,4-oxadiazoles, demonstrating the reactivity of the hydrazide nitrogen. Direct acylation of the hydrazide itself can yield N,N'-diacyl derivatives, though controlling the degree of acylation can be challenging.
Alkylation of hydrazides with alkyl halides can also occur, but the reaction is often complex. Both nitrogen atoms can potentially be alkylated, leading to a mixture of mono- and di-alkylated products. The reactivity can be influenced by the steric hindrance and the specific reaction conditions, such as the base and solvent used.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) on the aromatic ring is another key site for derivatization. It behaves as a weak acid and a potent nucleophile, particularly in its deprotonated phenoxide form.
The phenolic hydroxyl group can be readily alkylated to form an ether linkage, typically via a Williamson-type ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. google.com This reaction converts the phenol into an alkoxy derivative. The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as C-alkylation on the aromatic ring. researchgate.netpnnl.gov
O-acylation involves the conversion of the phenolic hydroxyl group into an ester. This is commonly achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. google.com The base serves to neutralize the HCl or carboxylic acid byproduct and can also act as a catalyst. This reaction is generally high-yielding and provides a straightforward method for modifying the phenolic group.
| Reaction Type | Reagents | Base | Typical Conditions | Product |
| O-Alkylation | Alkyl halide (e.g., R-Br, R-I) | K₂CO₃, NaH | Heating in a polar aprotic solvent (e.g., DMF, Acetone) | 2-(2-Alkoxyphenoxy)acetohydrazide |
| O-Acylation | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Pyridine, Triethylamine | Stirring at room temperature in a suitable solvent (e.g., DCM, THF) | 2-(2-Acyloxyphenoxy)acetohydrazide |
The aromatic ring of the 2-hydroxyphenoxy group is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating effects of both the hydroxyl (-OH) and the ether (-OCH₂-) substituents. wikipedia.org Both groups are ortho-, para-directing. ucalgary.calibretexts.org
The hydroxyl group is a powerful activating group, directing incoming electrophiles primarily to the positions ortho and para to it (C3 and C5).
The 2-alkoxy group is also an activating, ortho-, para-director, reinforcing electron density at the C3 position (ortho) and the C5 position (para).
Given these combined effects, electrophilic attack is strongly favored at the C5 position (para to the hydroxyl group) and the C3 position (ortho to both groups). The C5 position is generally the most likely site of substitution due to reduced steric hindrance compared to the C3 position, which is situated between two substituents. Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and sulfonation (using fuming H₂SO₄) are expected to proceed readily on this activated ring system. makingmolecules.comlkouniv.ac.in
Cyclization Reactions and Heterocyclic Compound Formation
This compound and its hydrazone derivatives are exceptionally useful precursors for the synthesis of five-membered heterocyclic compounds. The 1,2-dinitrogen unit of the hydrazide or hydrazone provides a ready-made fragment for incorporation into a new ring system.
A prominent application is the synthesis of 1,3,4-oxadiazoles. Several synthetic routes are available:
From the Hydrazide: The hydrazide can be treated with carbon disulfide in the presence of alcoholic potassium hydroxide (B78521). This reaction forms an intermediate potassium dithiocarbazate salt, which upon acidification and subsequent cyclization (often by heating), yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. researchgate.net
From Hydrazones: N-acylhydrazones, formed as described in section 5.1.1, can undergo oxidative cyclization. Reagents such as iodine in the presence of a base or refluxing in acetic anhydride can effectively induce the cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov
Furthermore, the reaction of the hydrazide with 1,3-dicarbonyl compounds like acetylacetone (B45752) can be used to construct pyrazole (B372694) rings. naturalspublishing.com These cyclization reactions are fundamental in medicinal chemistry for generating libraries of heterocyclic compounds for biological screening.
| Precursor | Reagent(s) | Heterocyclic Product | General Method | Reference |
| Acid Hydrazide | 1. CS₂, KOH/EtOH 2. Further reaction | 5-Substituted-1,3,4-oxadiazole-2-thiol | Cyclization via dithiocarbazate intermediate | , researchgate.net |
| N-Acylhydrazone | Acetic Anhydride | 2,3,5-Trisubstituted-1,3,4-oxadiazole | Cycloacylation | |
| N-Acylhydrazone | Iodine, K₂CO₃ | 2,5-Disubstituted-1,3,4-oxadiazole | Oxidative Cyclization | nih.gov |
| Acid Hydrazide | Acetylacetone | 3,5-Dimethyl-1H-pyrazole derivative | Condensation-Cyclization | naturalspublishing.com |
This table outlines common cyclization strategies using hydrazides and their derivatives as precursors, based on literature for analogous compounds.
Multicomponent Reaction Strategies Incorporating this compound
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. While specific examples of multicomponent reactions involving this compound are not extensively documented, its chemical structure suggests its potential participation in several well-established MCRs.
The presence of a nucleophilic hydrazide moiety and a reactive phenolic hydroxyl group allows this compound to act as a versatile building block. Plausible MCRs for this compound include the Ugi and Passerini reactions, which are cornerstone isocyanide-based MCRs.
In a hypothetical Ugi-type reaction, this compound could serve as the amine component. The reaction would involve an aldehyde, an isocyanide, and a carboxylic acid, to yield a complex α-acetamido amide derivative. The phenolic hydroxyl group could potentially be acylated or remain free, depending on the reaction conditions and the stoichiometry of the reactants.
Similarly, in a Passerini-type reaction, which typically involves an aldehyde, an isocyanide, and a carboxylic acid to form an α-acyloxy carboxamide, the this compound could theoretically be incorporated, although this would represent a non-classical application of this reaction.
Another potential avenue for MCRs is the Hantzsch dihydropyridine (B1217469) synthesis. mdpi.com This reaction classically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. mdpi.com By modifying the reaction protocol, it is conceivable that this compound could be used as the nitrogen source, leading to the formation of novel dihydropyridine derivatives bearing the 2-(2-hydroxyphenoxy)acetyl moiety.
It is important to note that these proposed MCR strategies are based on the known reactivity of the functional groups present in this compound and the general principles of multicomponent reactions. nih.gov Further experimental investigation is required to validate these synthetic routes and to explore the full potential of this compound in the realm of MCR-mediated synthesis.
Synthesis and Characterization of Novel Derivatives and Analogues
The chemical scaffold of this compound provides a versatile platform for the synthesis of a wide array of novel derivatives and analogues. The primary sites for chemical modification are the hydrazide functional group and the phenolic hydroxyl group.
A common and straightforward derivatization strategy involves the condensation of the hydrazide moiety with various aldehydes and ketones to form the corresponding hydrazones. thermofisher.com This reaction is typically carried out under mild acidic or basic conditions and proceeds with high yields. The resulting N-arylidene or N-alkylidene-2-(2-hydroxyphenoxy)acetohydrazides can exhibit a range of interesting chemical and biological properties, influenced by the nature of the substituent on the aldehyde or ketone.
The general reaction scheme for the synthesis of hydrazone derivatives is as follows:
This compound + R-CHO/R-CO-R' → N-Alkylidene/Arylidene-2-(2-hydroxyphenoxy)acetohydrazide + H₂O
The characterization of these newly synthesized derivatives relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the formation of the imine (C=N) bond in the hydrazone, which typically shows a characteristic absorption band in the region of 1650-1580 cm⁻¹. The disappearance of the N-H stretching vibrations of the primary amine in the starting material and the appearance of a new N-H stretching band for the hydrazone are also indicative of a successful reaction.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these derivatives. ¹H NMR spectroscopy provides information on the number and chemical environment of the protons in the molecule. The chemical shift of the azomethine proton (-N=CH-) in hydrazones is particularly diagnostic, typically appearing in the downfield region of the spectrum. ¹³C NMR spectroscopy is used to identify the carbon signals, including the imine carbon.
Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their identity.
Below is a table summarizing the expected spectroscopic data for a representative hydrazone derivative, N'-(phenyl)methylene-2-(2-hydroxyphenoxy)acetohydrazide:
| Spectroscopic Technique | Expected Data |
| IR (cm⁻¹) | ~3400 (O-H), ~3200 (N-H), ~1680 (C=O), ~1620 (C=N) |
| ¹H NMR (δ, ppm) | ~11.0 (s, 1H, -NH-), ~8.0 (s, 1H, -N=CH-), 7.8-6.8 (m, 9H, Ar-H), ~4.5 (s, 2H, -O-CH₂-) |
| ¹³C NMR (δ, ppm) | ~170 (C=O), ~150 (Ar-C-O), ~145 (-N=CH-), 135-115 (Ar-C), ~65 (-O-CH₂-) |
| MS (m/z) | Expected molecular ion peak corresponding to the molecular weight of the compound. |
In addition to hydrazone formation, the phenolic hydroxyl group can be targeted for derivatization. For instance, it can be alkylated or acylated to yield ether or ester derivatives, respectively. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity.
The synthesis of these novel derivatives and analogues of this compound, coupled with their thorough characterization, is a crucial step in exploring the full potential of this chemical entity in various scientific and technological fields.
Coordination Chemistry of 2 2 Hydroxyphenoxy Acetohydrazide As a Ligand
Ligand Design Principles and Coordination Modes
The design of 2-(2-hydroxyphenoxy)acetohydrazide as a ligand is predicated on its inherent structural features that allow for multiple modes of binding to metal centers. The presence of both hard and soft donor atoms, along with the potential for tautomerism, makes it a subject of significant interest in the development of new coordination compounds.
This compound possesses several potential coordination sites, primarily through its nitrogen and oxygen atoms. The hydrazide moiety (-C(=O)NHNH2) offers a carbonyl oxygen and an amine nitrogen as donor atoms. at.ua This allows for the formation of a stable five-membered chelate ring with a metal ion. at.ua The coordination of hydrazides to metal ions often occurs through the carbonyl oxygen and the primary amine nitrogen of the hydrazide group. at.uamdpi.com
The phenoxy group (-OC6H4OH) provides a phenolic oxygen and an etheric oxygen. The phenolic hydroxyl group is a hard donor and can deprotonate to form a strong bond with a metal ion. The etheric oxygen, while generally a weaker donor, can also participate in coordination, leading to different structural arrangements. The combination of the hydrazide and phenoxy groups results in a multidentate ligand capable of acting as a bidentate or tridentate chelating agent. koreascience.krresearchgate.net This versatility allows for the formation of both mononuclear and polynuclear complexes. researchgate.net For instance, in some complexes, the ligand coordinates through the carbonyl oxygen and the azomethine nitrogen, while in others, the phenolic oxygen also participates in bonding. koreascience.krresearchgate.netekb.eg
Hydrazide ligands like this compound can exhibit keto-enol tautomerism. koreascience.krchemrxiv.org In the solid state and in solution, the ligand can exist in equilibrium between its keto form (-C(=O)NH-) and its enol form (-C(OH)=N-). This tautomeric behavior has a significant impact on its coordination chemistry.
Upon complexation, the ligand can coordinate to the metal ion in either its keto or enol form. Coordination in the keto form typically involves the carbonyl oxygen and the amine nitrogen. researchgate.net However, in the presence of certain metal ions and under specific reaction conditions, the ligand can undergo deprotonation and coordinate in its enolic form. koreascience.krresearchgate.net This results in the formation of a bond between the metal and the enolic oxygen. The disappearance of the ν(C=O) stretching vibration and the appearance of a new band corresponding to the ν(C=N) stretching vibration in the infrared (IR) spectra of the metal complexes are often indicative of coordination in the enol form. researchgate.net The ability of the ligand to coordinate in different tautomeric forms contributes to the structural diversity of its metal complexes. koreascience.krchemrxiv.org
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with heating. mdpi.comekb.eg The resulting complexes are then characterized using various spectroscopic techniques, including IR, UV-Vis, NMR, and mass spectrometry, as well as elemental analysis and magnetic susceptibility measurements.
A variety of transition metal complexes of ligands structurally similar to this compound have been synthesized and studied. koreascience.krekb.egmdpi.comekb.eg These studies provide insight into the expected coordination behavior of this compound with these metals.
Copper(II) Complexes: Copper(II) complexes of related hydrazide ligands often exhibit square planar or distorted octahedral geometries. ekb.egresearchgate.net Spectroscopic data for these complexes typically show coordination through the carbonyl oxygen, azomethine nitrogen, and in some cases, the deprotonated phenolic oxygen. ekb.egresearchgate.net
Nickel(II) Complexes: Nickel(II) can form complexes with hydrazide ligands in various geometries, including octahedral and square planar. mdpi.comresearchgate.net For example, a polymeric nickel(II) complex with 2-(4-bromophenoxy)acetohydrazide (B95197) has been reported where the ligand acts as a bidentate donor, coordinating through the carbonyl oxygen and the amine nitrogen. mdpi.com
Cobalt(II) Complexes: Cobalt(II) complexes with similar hydrazone ligands have been found to adopt tetrahedral or octahedral geometries. ekb.egnih.gov Magnetic moment and electronic spectral data are crucial in determining the geometry of these complexes. nih.gov
Zinc(II) Complexes: As a d10 ion, zinc(II) complexes are typically diamagnetic and their geometry is determined by the ligand field. Tetrahedral and octahedral geometries are common for zinc(II) complexes with hydrazide-based ligands. ekb.eg
Iron(III) Complexes: Iron(III) forms stable complexes with hydrazone ligands, often exhibiting octahedral geometry. koreascience.kr The biological activities of these iron complexes are an area of active research. koreascience.kr
Table 1: Spectroscopic Data for Representative Transition Metal Complexes of Related Hydrazide Ligands
| Complex | Key IR Bands (cm⁻¹) | Electronic Spectra (nm) | Geometry | Reference |
| [Cu(L)Cl] | ν(C=O) ~1693, ν(C=N) ~1605, ν(M-O) ~620, ν(M-N) ~499 | - | Square Planar | ekb.eg |
| [Ni(L)₂(NO₃)]NO₃ | ν(C=O) ~1600, ν(C=N) ~1551 | - | Octahedral | mdpi.com |
| [Co(L)₂(NO₃)]NO₃ | ν(C=O) ~1600, ν(C=N) ~1551 | - | Octahedral | mdpi.com |
| [Zn(L)(CH₃COO)] | ν(C=O) ~1690, ν(C=N) ~1583 | - | Tetrahedral | ekb.eg |
| [Fe(L)Cl₂(H₂O)] | - | - | Octahedral | koreascience.kr |
| (L represents a hydrazone ligand similar in structure to this compound) |
The coordination chemistry of this compound with main group metals is less explored compared to transition metals. However, studies on related ligands suggest the potential for complex formation. For instance, tin(IV) complexes of a similar hydrazone ligand have been synthesized and characterized. researchgate.net In these complexes, the ligand was found to coordinate in a neutral form. researchgate.net The development of main group metal complexes with such ligands could lead to compounds with interesting structural and reactive properties. chemrxiv.org
The study of rare earth and actinide metal complexes with this compound is an emerging area. The high coordination numbers and unique electronic properties of these f-block elements make them intriguing targets for coordination with multidentate ligands. mdpi.comosti.govmanchester.ac.uk
Research on analogous systems has shown that uranyl(VI) (UO₂²⁺), an actinide species, forms complexes with hydrazone ligands. koreascience.krresearchgate.net In some of these complexes, the ligand coordinates as a neutral or monobasic bidentate or tridentate ligand. koreascience.kr The coordination chemistry of f-block elements is often dominated by electrostatic interactions, and ligands with hard donor atoms like oxygen are particularly suitable for complexation. osti.gov The exploration of rare earth and actinide complexes of this compound could yield novel compounds with applications in areas such as catalysis and materials science. mdpi.comsioc-journal.cn
Structural Analysis of Metal Complexes by X-ray Crystallography
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal complexes. nih.govnih.gov It provides precise information on coordination geometries, bond parameters, and the arrangement of molecules in the crystal lattice. For the metal complexes of this compound, this analysis would reveal how the ligand coordinates to the metal center and interacts with its neighbors.
Elucidation of Coordination Geometries
The coordination geometry around a metal center is dictated by factors such as the metal ion's size and electronic configuration, the ligand's denticity and steric bulk, and the nature of any counter-ions present. Hydrazone and hydrazide ligands are known to form complexes with a wide array of geometries.
For instance, the nickel(II) complex with the closely related ligand 2-(4-bromophenoxy)acetohydrazide, [NiCl₂L(2-PrOH)]n, exhibits a distorted octahedral geometry. mdpi.com In this polymeric structure, the ligand acts as a bidentate chelator, coordinating through the carbonyl oxygen and the amine nitrogen atom. The remaining four coordination sites are occupied by three chloride ions (one terminal, two bridging) and an isopropanol (B130326) molecule. mdpi.com Similarly, distorted octahedral geometries are common for various hydrazone complexes of Ni(II) and Ru(II). bohrium.comacs.org
Other geometries are also prevalent. Copper(II) complexes with pyrimidine-hydrazone ligands have been observed to adopt distorted octahedral, trigonal bipyramidal, and square pyramidal geometries depending on the reaction stoichiometry and counter-ions. nih.gov The flexibility of the hydrazone backbone allows it to adapt to the electronic and steric preferences of the metal ion, leading to this structural diversity. rsc.org For Co(II) complexes with hydrazone-s-triazine ligands, a distorted square pyramidal geometry has been reported. mdpi.com
Given these examples, this compound is expected to act as a bidentate (O,N-donor) or tridentate (O,O,N-donor) ligand. Depending on whether the phenolic hydroxyl group participates in coordination and the presence of other co-ligands, geometries ranging from square planar to octahedral are anticipated for its metal complexes.
Metal-Ligand Bond Lengths and Angles
The bond lengths and angles within a metal complex, determined via X-ray diffraction, provide definitive evidence of the coordination mode. In hydrazide complexes, key parameters include the metal-oxygen (M-O) bond from the carbonyl or enolic group and the metal-nitrogen (M-N) bond from the azomethine or amine nitrogen.
In the case of the [NiCl₂L(2-PrOH)]n complex with 2-(4-bromophenoxy)acetohydrazide, coordination through the carbonyl oxygen and amine nitrogen is confirmed by the observed bond lengths. mdpi.com While specific values for this complex require consulting the full crystallographic data, a representative set of bond lengths from analogous hydrazone complexes illustrates typical ranges.
Table 1: Representative Metal-Ligand Bond Lengths (Å) in Hydrazone Complexes
| Complex | Metal Ion | M-O (carbonyl/phenolic) (Å) | M-N (hydrazone) (Å) | Reference |
|---|---|---|---|---|
| [Co(BMPyTr)Cl₂]·H₂O | Co(II) | - | 2.152 - 2.227 | mdpi.com |
| [Ni(L)₂]·H₂O | Ni(II) | 2.031 (phenolic) | 2.046 | researchgate.net |
| [Ni(L¹)(OOCCF₃)(CH₃OH)]₂ | Ni(II) | 2.015 (phenolic), 2.091 (carbonyl) | 2.017 | acs.org |
Note: This table presents data from various hydrazone ligands, not this compound itself, to illustrate typical bond length ranges. L, L¹, L²⁻, and BMPyTr represent different hydrazone ligands as defined in the cited literature.
The bond angles around the metal center define the coordination polyhedron. In an ideal octahedral complex, the angles are 90° and 180°. Deviations from these values indicate distortion, which is common in complexes of this type due to the constraints of the chelate rings. For example, in a distorted square pyramidal Co(II) complex, the N-Co-N and N-Co-Cl bond angles vary significantly, confirming the distorted geometry. mdpi.com
Crystal Packing and Supramolecular Assembly in Metal Complexes
The solid-state arrangement of metal complexes is governed by non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. These interactions assemble individual complex units into higher-order supramolecular architectures. acs.org
Hydrogen bonds are particularly significant in hydrazide complexes due to the presence of N-H groups (and O-H groups in the case of this compound). In the crystal structure of the Ni(II) complex of 2-(4-bromophenoxy)acetohydrazide, hydrogen bonds (O-H···Cl and N-H···Cl) link the polymeric chains. mdpi.com In other hydrazone complexes, N-H···O and O-H···Cl hydrogen bonds are crucial in building the supramolecular structure. mdpi.com The introduction of specific functional groups can be a deliberate strategy to control these interactions; for example, terminal hydroxymethyl groups have been shown to direct the assembly through both coordination and hydrogen bonding. nih.govrsc.org
Theoretical Studies of Metal-Ligand Interactions and Bonding Nature
Density Functional Theory (DFT) is a powerful computational tool used to complement experimental data and provide deeper insight into the electronic structure and bonding of metal complexes. mdpi.comorientjchem.org DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and stability of the complexes. acs.orgresearchgate.net
For hydrazone complexes, DFT studies help to:
Confirm Coordination Modes: By comparing the calculated optimized geometry with experimental X-ray data, the most stable coordination mode can be confirmed. Studies on various hydrazone complexes have successfully predicted distorted octahedral or square pyramidal geometries. mdpi.commdpi.com
Analyze Bonding Nature: The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. acs.org DFT calculations on metal-hydrazone complexes have shown that complexation often reduces the HOMO-LUMO gap compared to the free ligand, indicating a transfer of electron density and the formation of stable metal-ligand bonds. acs.org
Quantify Interaction Energies: The strength of the interaction between the metal and the ligand can be calculated. For example, in a series of M(II)-hydrazone complexes, DFT calculations revealed that the interaction energy was influenced by the size of the metal ion and the presence of other coordinating anions. mdpi.com
Elucidate Tautomeric Forms: Hydrazide ligands can exist in keto or enol forms. DFT calculations can determine the relative energies of these tautomers and which form is favored upon coordination to a metal ion. jocpr.combohrium.com
Academic Applications of Metal Complexes (e.g., as Catalysts in Organic Transformations, as Precursors for Materials)
While specific applications for metal complexes of this compound have not been reported, the broader class of hydrazone and hydrazide complexes is an active area of research for several academic and industrial applications.
Catalysis in Organic Transformations
Hydrazone metal complexes have emerged as versatile homogeneous catalysts for a variety of organic reactions. The ligand's structure can be readily modified to tune the steric and electronic properties of the metal center, thereby optimizing catalytic activity and selectivity.
Oxidation Reactions: Dioxomolybdenum(VI) complexes with ONO-tridentate hydrazone ligands have been employed as highly efficient and selective catalysts for the sulfoxidation of sulfides to sulfoxides, with no over-oxidation to sulfones. bohrium.com Nickel(II)-hydrazone complexes have also shown catalytic potential for the epoxidation of alkenes. acs.org
C-N Bond Formation: Ruthenium(II) hydrazone complexes are effective catalysts for N-alkylation reactions, which are fundamental for synthesizing amines. bohrium.comresearchgate.net
C-C Bond Formation: Zinc(II) hydrazone complexes have been successfully used to catalyze the three-component ketone-amine-alkyne (KA²) coupling reaction to produce propargylamines. mdpi.com
Hydrogenation Reactions: Iridium and ruthenium complexes with hydrazone-functionalized ligands have been investigated for the catalytic transfer hydrogenation of ketones, aldehydes, and alcohols. researchgate.netbohrium.com
Precursors for Materials
Metal complexes are increasingly used as single-source precursors for the controlled synthesis of nanomaterials. The organic ligand acts as a built-in fuel source and stabilizing agent during thermal decomposition, allowing for the formation of metal or metal oxide nanoparticles with defined size and morphology.
Nanoparticle Synthesis: Copper(II) hydrazone complexes have been used as solid-state single-source precursors to generate both pure copper and copper(II) oxide (CuO) nanoparticles. researcher.life Similarly, Co(II) and Zn(II) complexes have been thermally decomposed to produce Co₃O₄ and ZnO nanoparticles, which have applications in photocatalysis. bohrium.comsciencetechindonesia.com Silver(I) complexes with redox-active hydrazone ligands can undergo intramolecular redox reactions to yield silver nanoparticles. mdpi.com
Metal-Organic Frameworks (MOFs): The functional groups within hydrazide and hydrazone ligands are well-suited for acting as linkers in the construction of porous MOFs. researchgate.netossila.com For example, a lanthanide MOF containing a hydrazine (B178648) group was designed for the highly sensitive fluorescent sensing of formaldehyde (B43269) gas. rsc.org In another application, a fluorescein (B123965) hydrazide was appended to a Ni-MOF to create a selective optical sensor for mercury ions. nih.gov
Given these precedents, metal complexes of this compound could foreseeably be explored as catalysts for oxidation or C-C/C-N coupling reactions and as precursors for the synthesis of functional metal oxide nanomaterials.
Supramolecular Chemistry and Non Covalent Interactions of 2 2 Hydroxyphenoxy Acetohydrazide
Analysis of Hydrogen Bonding Networks
The molecular architecture of 2-(2-hydroxyphenoxy)acetohydrazide, featuring a hydroxyl group, an ether linkage, and a hydrazide moiety, suggests a high propensity for the formation of extensive hydrogen bonding networks. These interactions are expected to be the dominant force in the compound's crystal packing and self-assembly.
Role in Crystal Engineering and Self-Assembly
In the context of crystal engineering, the predictable nature of hydrogen bonds involving the functional groups of this compound would make it a candidate for the design of specific solid-state architectures. The interplay between different hydrogen bond donors and acceptors could lead to the formation of diverse supramolecular synthons, which are structural units built from intermolecular interactions. The self-assembly of the molecule in the solid state would be dictated by the hierarchy of these hydrogen bonds, leading to ordered crystalline materials.
π-π Stacking Interactions and Aromatic Stacking Motifs
The phenyl ring in this compound introduces the possibility of π-π stacking interactions. These non-covalent forces, arising from the interaction between the electron clouds of aromatic rings, could contribute to the stabilization of the crystal structure. Depending on the relative orientation of the molecules in the crystal lattice, various stacking motifs, such as face-to-face or offset arrangements, could be observed. The strength and geometry of these interactions would be influenced by the electronic nature of the substituents on the aromatic ring.
Self-Assembly Processes in Solution and Solid State
The self-assembly of this compound is anticipated to be driven by a combination of the strong, directional hydrogen bonds and the weaker, less-directional π-π stacking and van der Waals forces. In solution, the nature of the solvent would play a critical role in mediating these interactions, potentially leading to the formation of aggregates or pre-crystalline nuclei. In the solid state, the molecule would likely adopt a conformation and packing arrangement that maximizes the favorable non-covalent interactions, resulting in a thermodynamically stable crystal structure.
Host-Guest Chemistry and Recognition Studies
The potential for this compound to act as a host or guest in a supramolecular complex would depend on its ability to form specific and directional interactions with a complementary molecule. The hydrogen bonding sites and the aromatic ring could serve as recognition points. For instance, the hydrazide and hydroxyl groups could bind to anionic guests, while the aromatic ring could engage in stacking interactions with planar guest molecules. However, without experimental data, any discussion of its host-guest capabilities remains speculative.
Mechanistic Aspects of Biological Activity and Target Identification Studies Academic Research Focus
Enzyme Inhibition Studies (Mechanism of Action at the Molecular Level)
While direct and extensive enzyme inhibition studies specifically on 2-(2-hydroxyphenoxy)acetohydrazide are not widely documented in publicly available research, the broader class of phenoxy acetohydrazide derivatives has been investigated for its potential as enzyme inhibitors. Research into structurally related compounds offers valuable insights into the possible mechanisms of action at the molecular level for this compound.
One area of significant interest is the inhibition of urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. A study on dichlorophenyl hydrazide derivatives, which share the hydrazide core, identified several compounds as potent urease inhibitors. researchgate.net The structure-activity relationship (SAR) data from this study suggests that the nature and position of substituents on the phenyl ring play a crucial role in the inhibitory activity. researchgate.net For instance, compounds with specific substitutions demonstrated excellent potential for urease inhibition. researchgate.net This suggests that the 2-hydroxy group on the phenoxy ring of this compound could be a critical determinant of its potential urease inhibitory activity.
Furthermore, hydrazone derivatives, which can be synthesized from acetohydrazides, have been shown to inhibit monoamine oxidase (MAO) enzymes. mdpi.com A study on new 1-substituted-2-phenylhydrazone derivatives identified compounds with significant inhibitory activity against hMAO-A, with some exhibiting competitive and irreversible inhibition. mdpi.com This indicates that this compound could serve as a precursor for the synthesis of potent MAO inhibitors.
The inhibitory potential of phenoxy acetic acid derivatives has also been explored against cyclooxygenase (COX) enzymes. nih.gov Certain derivatives have shown selective inhibition of COX-2, an important target for anti-inflammatory drugs. nih.gov The presence of the phenoxy acetic acid scaffold in this compound suggests that it and its derivatives could be investigated for similar activities.
Table 1: Enzyme Inhibition Data for Structurally Related Hydrazide and Hydrazone Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
| Dichlorophenyl Hydrazide Derivatives | Urease | Potent inhibition, with activity dependent on phenyl ring substituents. | researchgate.net |
| 1-Substituted-2-Phenylhydrazone Derivatives | hMAO-A | Competitive and irreversible inhibition observed for some derivatives. | mdpi.com |
| Phenoxy Acetic Acid Derivatives | COX-2 | Selective inhibition, suggesting potential for anti-inflammatory applications. | nih.gov |
This table presents data from studies on compounds structurally related to this compound to infer its potential enzyme inhibitory activities.
Ligand-Receptor Binding Profiling (In Vitro and Computational Approaches)
The interaction of a small molecule with its biological target is a fundamental aspect of its mechanism of action. Ligand-receptor binding studies, both through in vitro assays and computational modeling, are crucial for identifying these targets and understanding the nature of the interaction. For this compound, while specific binding data is limited, the principles of ligand-receptor interactions and data from analogous compounds can provide a theoretical framework for its potential binding profile.
The binding of a ligand to a receptor is characterized by its affinity, specificity, and the conformational changes it induces. nih.govmdpi.com The this compound molecule possesses several features that could contribute to receptor binding. The hydroxyl group and the amide and amine functionalities of the acetohydrazide moiety can act as hydrogen bond donors and acceptors. The aromatic phenoxy ring can participate in hydrophobic and π-stacking interactions with receptor pockets. nih.gov
Computational docking studies on derivatives of triclosan, which also contain a phenoxy moiety, have revealed the importance of this group in binding to target proteins. usm.my These studies highlight how the phenoxy ring can fit into hydrophobic pockets of enzymes. Molecular docking studies of hydroxy-3-arylcoumarins have also demonstrated the role of hydroxyl groups and phenyl rings in binding to bacterial enzymes like tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. mdpi.com
In silico prediction tools, such as PASS (Prediction of Activity Spectra for Substances), can estimate the biological activity profile of a compound based on its structure. bmc-rm.orgway2drug.com Such tools analyze structure-activity relationships from large databases to predict potential pharmacological effects, mechanisms of action, and interactions with various biological targets. bmc-rm.orgway2drug.com Applying such a tool to this compound could generate hypotheses about its potential receptor targets, which could then be validated experimentally.
Molecular Mechanism of Action Elucidation (e.g., Chelation-Mediated Effects, Radical Scavenging Mechanisms)
Beyond direct enzyme inhibition or receptor binding, the biological activity of this compound could be mediated by other molecular mechanisms, such as chelation of metal ions or scavenging of reactive oxygen species (ROS). These mechanisms are often associated with the presence of specific functional groups found within the molecule.
The 2-hydroxyphenoxy moiety is structurally similar to the chelating groups found in flavonoids like quercetin (B1663063) and rutin. These compounds are known to inhibit iron-dependent lipid peroxidation by chelating ferrous ions, forming inert complexes that cannot initiate the process. nih.gov The ortho-hydroxy group on the phenyl ring of this compound, in conjunction with the ether oxygen, could potentially chelate metal ions, thereby mitigating their catalytic role in oxidative damage.
Furthermore, the phenolic hydroxyl group is a well-known radical scavenger. mdpi.comnih.gov It can donate a hydrogen atom to neutralize free radicals, thus terminating radical chain reactions. mdpi.com Studies on hydroxybenzylidene hydrazines have demonstrated their ability to scavenge various radicals, with the activity being linked to the hydrogen-donating ability of the hydroxyl groups. mdpi.com Computational studies on hydrazone compounds have explored the mechanisms of radical scavenging, identifying pathways like hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) as being crucial. rsc.org A study on hydrazide-hydrazones found that a derivative with a hydroxyphenyl group exhibited the most potent antioxidant activity in DPPH and ABTS assays, highlighting the importance of this functional group. pensoft.net
Table 2: Potential Non-Receptor-Mediated Mechanisms of Action
| Mechanism | Key Structural Feature | Potential Effect | Reference |
| Metal Chelation | 2-Hydroxyphenoxy group | Inhibition of metal-catalyzed oxidative reactions. | nih.gov |
| Radical Scavenging | Phenolic hydroxyl group | Neutralization of reactive oxygen species. | mdpi.comnih.govrsc.orgpensoft.net |
This table outlines potential mechanisms based on the structural features of this compound and findings from related compounds.
Structure-Activity Relationships for Understanding Mechanistic Pathways
Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For this compound, analyzing the structure-activity relationships (SAR) of related compounds can provide valuable insights into how its different structural components contribute to its potential biological effects.
The hydrazide-hydrazone scaffold is a common feature in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, antitubercular, and antifungal effects. d-nb.infohealthinformaticsjournal.comnih.gov The antimicrobial activity of these derivatives is often attributed to the azomethine group (-NH-N=CH-). mdpi.com
The nature of substituents on the aromatic rings of phenoxy and hydrazide derivatives significantly influences their biological activity. In a series of 4(3H)-quinazolinone antibacterials, substitutions on the phenyl rings were systematically varied to establish SAR. acs.org For example, para-substitution on one of the phenyl rings was found to be superior to meta or ortho substitution for antibacterial activity against S. aureus. acs.org Similarly, in flavonoids, the number and position of hydroxyl groups are critical for their antibacterial activity. nih.govmdpi.com Hydroxylation at specific positions can enhance activity, while methoxylation can decrease it. nih.gov
Design of Molecular Probes for Biological Target Elucidation
Molecular probes are essential tools for identifying and studying biological targets. Fluorescent probes, in particular, allow for the visualization and tracking of molecules within complex biological systems. The this compound scaffold possesses features that make it a potential candidate for the development of such probes.
The acetohydrazide group itself has been utilized in the design of fluorescent probes. A novel signaling mechanism for fluorescent probes has been demonstrated based on the modulation of the N-N single bond rotation in the acetohydrazide group. rsc.orgresearchgate.net This principle was used to develop a fluorescent probe for hypochlorite. rsc.org The hydrazide moiety can also be functionalized to create probes for specific analytes, such as carbonylated proteins. nih.gov BODIPY-based fluorescent probes with a hydrazide function have been synthesized for this purpose. nih.govbohrium.com
Furthermore, the salicylaldehyde (B1680747) acylhydrazone scaffold, which can be formed from a derivative of this compound, has been used in the theoretical design of near-infrared fluorescent probes for metal ions like Al³⁺. acs.org The design of such probes often involves incorporating a fluorophore and a recognition site that selectively binds to the target analyte, leading to a change in the fluorescence signal. The 2-hydroxyphenoxy group in the target compound could act as part of the recognition site for specific analytes.
The general process of designing a molecular probe involves identifying a suitable scaffold, incorporating a signaling moiety (like a fluorophore), and adding a reactive group for target binding. acs.org this compound could serve as a versatile starting material for such synthetic endeavors, offering multiple points for chemical modification to create a library of potential molecular probes for various biological targets.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for assessing the purity of 2-(2-hydroxyphenoxy)acetohydrazide and analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For hydrazide derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water with modifiers like phosphoric or formic acid. sielc.com
The purity of this compound can be determined by HPLC with UV-Vis detection. smolecule.comsarex.com A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of additional peaks suggests the existence of impurities, which could be unreacted starting materials, byproducts of the synthesis, or degradation products. For instance, in the synthesis of related hydrazide compounds, HPLC is used to monitor the reaction progress and confirm the purity of the final product, with purity levels often expected to be above 98%. sarex.com The quantitative analysis of the compound in various matrices is also achievable through HPLC by creating a calibration curve with standards of known concentrations. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While direct GC analysis of this compound might be challenging due to its polarity and potential thermal instability, derivatization can be employed to convert it into a more volatile and thermally stable form. However, for many hydrazide derivatives and related compounds, GC-MS is a powerful tool for identification and quantification. smolecule.com
The gas chromatograph separates the components of a sample, and the mass spectrometer detects and identifies them based on their mass-to-charge ratio (m/z). researchgate.netnih.govnih.gov This technique is particularly useful for identifying unknown impurities or byproducts in a sample of this compound. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for positive identification. uni.lu
| Technique | Principle | Application for this compound | Key Findings |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification in mixtures, monitoring of synthesis reactions. | A single peak indicates high purity; multiple peaks suggest impurities. Allows for precise quantification. smolecule.comsarex.comnih.gov |
| GC-MS | Separation by gas chromatography followed by detection and identification by mass spectrometry. | Identification of volatile impurities and byproducts (potentially after derivatization). | Provides a mass spectrum for structural elucidation and identification of unknown components. researchgate.netnih.govuni.lu |
Electrochemical Behavior and Redox Properties
The electrochemical behavior and redox properties of this compound and its derivatives are critical for understanding their potential roles in various chemical and biological processes, including their action as antioxidants or their involvement in electron transfer reactions. Cyclic voltammetry (CV) is a primary technique used to investigate these properties. scielo.org.mxacs.org
Studies on structurally similar phenolic and hydrazide-containing compounds reveal that the hydroxyphenyl and hydrazide moieties are electrochemically active. The phenolic hydroxyl group can undergo oxidation, typically an irreversible process, by losing a proton and an electron. The hydrazide group can also be oxidized. The redox potential of these processes provides valuable information about the electron-donating ability of the molecule.
The electrochemical reduction of related compounds has also been investigated, with some derivatives showing single-electron transfer processes leading to the formation of radical anions. abechem.com The electrochemical behavior can be influenced by the pH of the medium, as protonation or deprotonation of the molecule can significantly alter its redox potentials. chimicatechnoacta.ru For instance, the reduction of some heterocyclic compounds is pH-dependent, occurring in a protonated form in acidic media. chimicatechnoacta.ru
The study of the electrochemical properties of this compound would likely involve investigating the oxidation of the phenolic group and the hydrazide moiety, as well as any potential reduction processes. The data obtained, such as oxidation and reduction peak potentials, would provide insights into its antioxidant capacity and its ability to participate in redox reactions.
| Property | Description | Relevance to this compound |
| Oxidation Potential | The potential at which the compound loses electrons. | Indicates the ease of oxidation of the phenolic and hydrazide groups, which is related to its antioxidant activity. |
| Reduction Potential | The potential at which the compound gains electrons. | Provides information on its ability to accept electrons and participate in reduction reactions. |
| Redox Mechanism | The pathway of electron transfer, including the number of electrons and protons involved. | Elucidates the fundamental chemical reactivity of the molecule in redox environments. |
Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition Studies
Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, phase transitions, and decomposition behavior of this compound.
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the decomposition temperature and the presence of any volatile components, such as residual solvents or water. For organic compounds like this compound, TGA can determine the onset of thermal decomposition, which is a critical parameter for assessing its stability under thermal stress. Studies on related hydrazide-containing polymers have shown that TGA can reveal decomposition temperatures, which are indicative of their thermal stability. researchgate.net
Differential Scanning Calorimetry (DSC):
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to identify phase transitions, such as melting, crystallization, and glass transitions. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The shape and size of the peak can also provide information about the purity of the compound. The melting point of a related compound, N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide, has been reported to be in the range of 225-227°C. smolecule.com DSC analysis of polymers containing similar structural units has been used to determine their glass transition temperatures (Tg) and melting temperatures (Tm), providing insights into their physical properties. researchgate.net
| Technique | Information Obtained | Significance for this compound |
| TGA | Decomposition temperature, presence of volatiles. | Assesses thermal stability and composition. |
| DSC | Melting point, crystallization temperature, glass transition temperature. | Characterizes physical state and phase behavior, provides an indication of purity. smolecule.comresearchgate.net |
Advanced Microscopy Techniques (e.g., SEM, TEM) for Morphological Analysis of Derivatives/Materials
While Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are not typically used to analyze the morphology of small molecules like this compound itself, they are invaluable for characterizing the morphology of materials and derivatives incorporating this compound. For example, if this compound is used to synthesize polymers, nanoparticles, or other functional materials, SEM and TEM can provide crucial information about their surface topography, size, and shape.
Scanning Electron Microscopy (SEM):
SEM provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. This technique is useful for examining the morphology, crystal habit, and surface features of solid derivatives or materials made from this compound. For instance, SEM has been used to study the morphology of materials derived from related phenolic compounds. nottingham.ac.uk
Transmission Electron Microscopy (TEM):
TEM transmits a beam of electrons through an ultrathin specimen to create an image. It offers much higher resolution than SEM and can be used to visualize the internal structure, size, and shape of nanomaterials. If this compound were incorporated into nanoparticles or other nanostructures, TEM would be a critical tool for their characterization.
The application of these advanced microscopy techniques would be contingent on the use of this compound in the formation of larger, structured materials. The resulting morphological data would be essential for understanding the structure-property relationships of these materials.
| Technique | Type of Information | Application to Derivatives/Materials |
| SEM | Surface morphology, topography, crystal shape. | Characterizing the surface of polymers, crystals, or other solid materials incorporating the compound. nottingham.ac.uk |
| TEM | Internal structure, size, and shape of nanomaterials. | Visualizing nanoparticles or other nanostructures synthesized using the compound. |
Future Research Directions and Potential Academic Applications
Exploration of Novel Synthetic Strategies and High-Throughput Synthesis
The development of efficient and scalable synthetic routes is paramount for the widespread investigation of 2-(2-Hydroxyphenoxy)acetohydrazide and its analogues. While traditional methods for hydrazide synthesis, such as the reaction of esters with hydrazine (B178648) hydrate (B1144303), are well-established, future research should focus on more innovative and high-throughput approaches.
Novel Synthetic Strategies:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale production for further research and potential commercial applications.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of hydrazide derivatives. Exploring microwave-assisted synthesis for this compound could provide a rapid and efficient method for generating a library of derivatives.
Catalytic Methods: Investigating novel catalytic systems, such as enzymatic or metal-based catalysts, for the synthesis of the core structure and its derivatives could lead to more sustainable and atom-economical processes.
High-Throughput Synthesis:
High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery and materials science. chemdiv.com To facilitate this, the development of automated, high-throughput synthesis methods for generating a diverse library of this compound derivatives is crucial. chemcopilot.com This would involve the use of robotic platforms for parallel synthesis, purification, and characterization of compounds. chemcopilot.com Such libraries are essential for identifying "hits" with desired biological activities or material properties. thermofisher.cn
Table 1: Comparison of Synthetic Methodologies for Hydrazide Synthesis
| Methodology | Advantages | Disadvantages | Potential for this compound |
| Traditional Batch Synthesis | Well-established, simple setup | Slow, poor scalability, potential for side reactions | Initial laboratory-scale synthesis |
| Flow Chemistry | High control, scalable, safe | Higher initial investment | Large-scale production for extensive studies |
| Microwave-Assisted Synthesis | Rapid, high yields | Scale-up can be challenging | Rapid generation of derivative libraries |
| High-Throughput Synthesis | Generates large, diverse libraries | Requires specialized equipment | Essential for screening and discovery |
Expansion of Chemical Reactivity and Derivatization Libraries
The hydrazide functional group is a versatile building block for the synthesis of a wide range of heterocyclic compounds. The presence of the hydroxyphenoxy moiety in this compound offers additional sites for chemical modification, allowing for the creation of a vast and diverse chemical library.
Future research should focus on systematically exploring the reactivity of the hydrazide and the phenolic hydroxyl group. This includes:
Condensation Reactions: Reacting the hydrazide with various aldehydes and ketones to form hydrazones, which are known to possess a wide range of biological activities.
Cyclization Reactions: Utilizing the hydrazide as a precursor for the synthesis of five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. These heterocycles are privileged scaffolds in medicinal chemistry.
Derivatization of the Phenolic Hydroxyl Group: Functionalizing the hydroxyl group through etherification, esterification, or other reactions to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.
The systematic generation of a derivatization library will be instrumental in structure-activity relationship (SAR) studies to identify key structural features responsible for desired biological or material properties.
Design of Advanced Functional Materials Based on this compound Scaffolds
The unique structural features of this compound, including its ability to form hydrogen bonds and coordinate with metal ions, make it an attractive candidate for the development of advanced functional materials.
Potential applications in materials science include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazide and hydroxyl groups can act as ligands for metal ions, leading to the formation of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
Supramolecular Gels: The ability of the molecule to form extensive hydrogen bonding networks could be exploited to create self-assembling supramolecular gels. These materials could find applications in drug delivery and tissue engineering.
Sensors: Derivatives of this compound could be designed to act as selective chemosensors for specific metal ions or anions through colorimetric or fluorometric changes upon binding.
Deeper Computational Insights into Reactivity and Interactions
Computational chemistry provides powerful tools to understand and predict the behavior of molecules. For this compound, computational studies can provide valuable insights into its reactivity, conformational preferences, and interactions with biological targets or other molecules.
Future computational research should focus on:
Density Functional Theory (DFT) Calculations: To investigate the electronic structure, reactivity indices, and spectroscopic properties of the molecule and its derivatives. This information can guide the design of new synthetic reactions and the interpretation of experimental data.
Molecular Docking and Molecular Dynamics (MD) Simulations: To predict the binding modes and affinities of this compound derivatives with specific biological targets, such as enzymes or receptors. researchgate.net These studies are crucial for rational drug design.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To study reaction mechanisms and enzymatic catalysis involving this scaffold at a high level of theory.
Table 2: Potential Computational Studies for this compound
| Computational Method | Research Focus | Expected Outcome |
| Density Functional Theory (DFT) | Electronic structure, reactivity | Prediction of reactive sites, spectroscopic properties |
| Molecular Docking | Ligand-protein binding | Identification of potential biological targets, binding poses |
| Molecular Dynamics (MD) Simulations | Conformational stability, binding free energy | Understanding the dynamics of ligand-receptor interactions |
| QM/MM Simulations | Reaction mechanisms | Detailed understanding of chemical transformations |
Interdisciplinary Research Integrating Cheminformatics and Machine Learning for Predictive Modeling and Discovery
The integration of cheminformatics and machine learning is revolutionizing the field of chemical and drug discovery. iapchem.org By analyzing large datasets of chemical structures and their associated properties, machine learning models can predict the properties of new, untested compounds. nih.gov
For this compound, an interdisciplinary approach combining synthesis, high-throughput screening, and computational modeling will be highly beneficial.
Key areas for interdisciplinary research include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities or material properties. nih.gov These models can then be used to predict the properties of virtual compounds and prioritize them for synthesis.
Predictive Modeling of ADMET Properties: Using machine learning to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, which is a critical step in the drug discovery process. iapchem.org
De Novo Design: Employing generative machine learning models to design novel this compound derivatives with desired property profiles.
This data-driven approach will accelerate the discovery of new functional molecules based on the this compound scaffold, while reducing the time and cost associated with traditional trial-and-error methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
